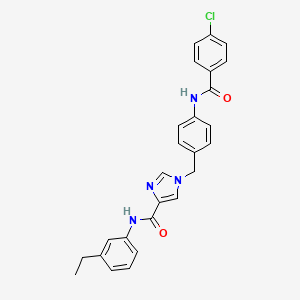

methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

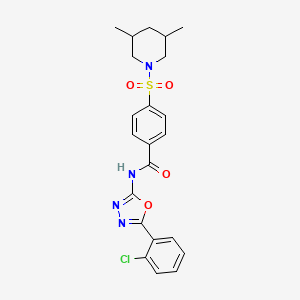

Methyl 4-(chlorosulfonyl)benzoate is a compound that has a molecular formula of C8H7ClO4S . It is an organic compound that contains a chlorosulfonyl group attached to a benzoate ester .

Synthesis Analysis

While specific synthesis methods for “methyl 4-(chlorosulfonyl)-1-methyl-1H-pyrazole-5-carboxylate” are not available, chlorosulfonyl derivatives are generally synthesized from their corresponding compounds by treatment with chlorosulfonic acid .Molecular Structure Analysis

The molecular structure of methyl 4-(chlorosulfonyl)benzoate, a similar compound, consists of a benzoate ester with a chlorosulfonyl group attached . The exact structure of “this compound” would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Chlorosulfonyl compounds are known to be reactive and can undergo various chemical reactions. For example, they can react with water and other nucleophilic reagents to form sulfonic acids and their amides .Scientific Research Applications

Structural Analysis and Theoretical Investigations

Research has delved into the structural and spectral properties of biologically significant pyrazole-4-carboxylic acid derivatives. This includes studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, which was characterized using various techniques such as NMR, FT-IR spectroscopy, and X-ray diffraction. Theoretical studies using density functional theory (DFT) and time-dependent TD-DFT methods provided insights into the molecular structures and electronic transitions within these molecules (Viveka et al., 2016).

Synthesis and Structural Modifications

Various synthetic pathways and structural modifications of pyrazole derivatives have been explored. For instance, the transformation of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde into novel heterocycles via multiple reactions demonstrates the versatility of these compounds in chemical synthesis (Haider et al., 2005). Similarly, the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylates from tetrahydropyridine-5-carboxylates highlights the potential for creating a variety of pyrazole-based structures (Verdecia et al., 1996).

Molecular Packing and Crystal Structures

The analysis of molecular packing and crystal structures of various pyrazole derivatives provides insights into their potential applications. For instance, the study of novel analgesic agents based on methyl 5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate revealed that their molecular packing was mainly stabilized by hydrogen bonds, offering clues about their interactions and stability (Machado et al., 2009).

Hydrogen Bonding and Molecular Interactions

The role of hydrogen bonding in stabilizing molecular structures is a key area of interest. Studies on compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate have shed light on how hydrogen bonds contribute to forming complex molecular architectures (Portilla et al., 2007).

properties

IUPAC Name |

methyl 4-chlorosulfonyl-2-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O4S/c1-9-5(6(10)13-2)4(3-8-9)14(7,11)12/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASQIELMJLXZKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)S(=O)(=O)Cl)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-4-[4-(furan-2-ylmethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2466879.png)

![2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2466884.png)

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466887.png)

![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)

![(3R)-3-Methyl-2-azaspiro[4.4]nonan-1-one](/img/structure/B2466891.png)